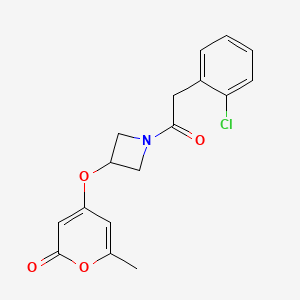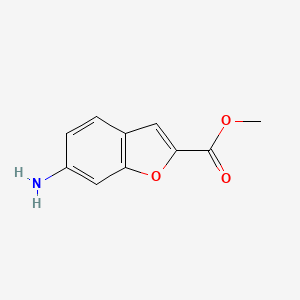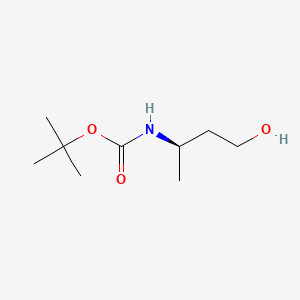![molecular formula C21H22N4 B2364626 6-[(4-Méthylpipéridin-1-yl)méthyl]benzimidazo[1,2-c]quinazoline CAS No. 941905-34-6](/img/structure/B2364626.png)
6-[(4-Méthylpipéridin-1-yl)méthyl]benzimidazo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the larger family of quinazoline derivatives, known for their diverse biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic or photonic properties.
Méthodes De Préparation
The synthesis of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reactions . These reactions are usually carried out under moderate to high temperatures and may require specific catalysts to achieve good yields. Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining high purity and yield .
Analyse Des Réactions Chimiques
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the molecule has reactive substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional fused ring systems.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the parent compound .
Mécanisme D'action
The mechanism of action of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets within cells. For instance, it has been found to inhibit certain enzymes involved in DNA replication and repair, leading to the disruption of cancer cell growth . The compound may also interact with cell membrane components, altering membrane permeability and leading to cell death in microbial organisms .
Comparaison Avec Des Composés Similaires
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline can be compared with other quinazoline derivatives such as:
Indolo[1,2-c]quinazoline: Known for its antimicrobial activity with MIC values ranging from 2.5−20 μg/mL.
Imidazo[1,2-c]quinazoline: Exhibits potential antifungal and antibacterial activities.
The uniqueness of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline lies in its specific structural features and the presence of the 4-methylpiperidin-1-yl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
6-[(4-methylpiperidin-1-yl)methyl]benzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-15-10-12-24(13-11-15)14-20-22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25(20)21/h2-9,15H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPSIKYULTIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
![2-(3-fluorobenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2364547.png)

![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)



![3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)


